molecular formula C9H9N5OS2 B1681134 N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

Cat. No.: B1681134
M. Wt: 267.3 g/mol
InChI Key: DSZWZHYEFYRNQI-UHFFFAOYSA-N
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Description

Stemazole is a novel small molecule with significant neuroprotective properties. It has shown promising therapeutic potential in preclinical models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Stemazole is known for its ability to protect various types of stem cells from apoptosis, making it a valuable compound in the field of regenerative medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stemazole involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not widely published. it is known that the synthesis requires precise control of reaction parameters to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of stemazole likely involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Stemazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce stemazole analogs with different biological activities .

Scientific Research Applications

Stemazole has a wide range of scientific research applications, including:

Mechanism of Action

Stemazole exerts its effects through multiple molecular targets and pathways. It primarily acts by inhibiting apoptosis in stem cells, thereby promoting cell survival. Key molecular targets include:

  • RAC-alpha serine/threonine-protein kinase (AKT1)
  • Caspase-3 (CASP3)
  • Caspase-8 (CASP8)
  • Mitogen-activated protein kinase 8 (MAPK8)
  • Mitogen-activated protein kinase 14 (MAPK14)

These targets play central roles in the anti-apoptotic effects of stemazole, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Stemazole is unique in its ability to protect multiple types of stem cells from apoptosis. Similar compounds include:

  • Astemizole : An antihistamine with some neuroprotective properties but different molecular targets.
  • Memantine : Used in the treatment of Alzheimer’s disease, but with a different mechanism of action.
  • Donepezil : Another Alzheimer’s disease treatment with distinct pharmacological effects.

Properties

IUPAC Name

1-amino-3-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5OS2/c10-12-8(16)11-6-3-1-5(2-4-6)7-13-14-9(17)15-7/h1-4H,10H2,(H,14,17)(H2,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZWZHYEFYRNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Reactant of Route 3
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide
Reactant of Route 5
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)hydrazinecarbothioamide

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